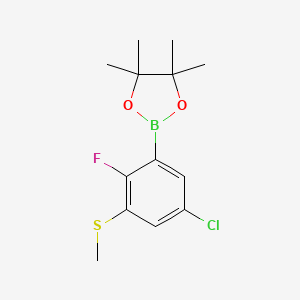
2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura cross-coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.
Base: Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Solvent: Typical solvents used are tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at temperatures ranging from 50°C to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the 5-chloro-2-fluoro-3-(methylthio)phenyl group.
Uniqueness
2-(5-Chloro-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the chloro, fluoro, and methylthio substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .
Propriétés
Formule moléculaire |
C13H17BClFO2S |
|---|---|
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
2-(5-chloro-2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)9-6-8(15)7-10(19-5)11(9)16/h6-7H,1-5H3 |
Clé InChI |
NBTKENXWSGWNQC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
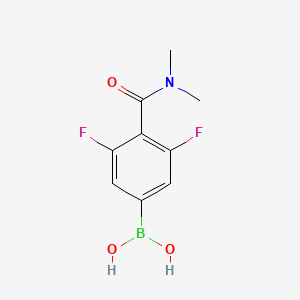

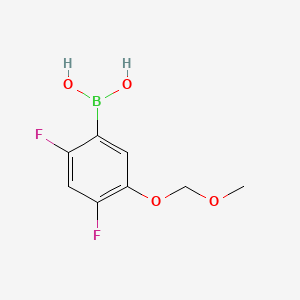
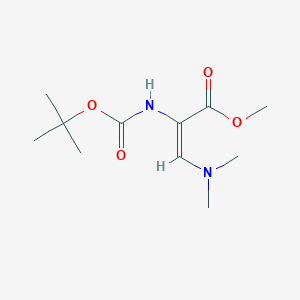
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
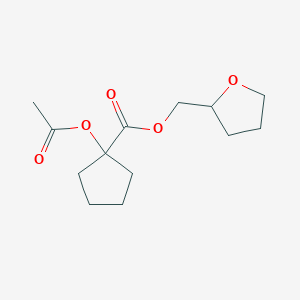
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
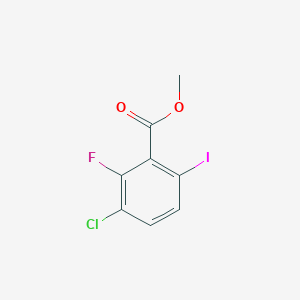
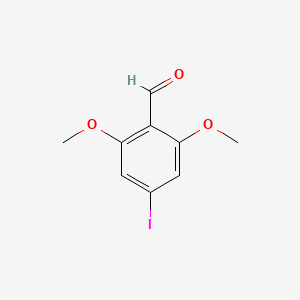
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)

![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
